molecular formula C9H11Cl2N B2557964 4-Chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride CAS No. 2408959-26-0

4-Chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride

Cat. No.: B2557964
CAS No.: 2408959-26-0
M. Wt: 204.09
InChI Key: AHXQZBLKTJXIHJ-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride is a chemical compound with the molecular formula C9H10ClN·HCl It is a hydrochloride salt form of 4-chloro-2,3-dihydro-1H-inden-2-amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloroindanone.

    Reduction: The 4-chloroindanone is then reduced to 4-chloro-2,3-dihydro-1H-inden-2-amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of Hydrochloride Salt: The final step involves the conversion of 4-chloro-2,3-dihydro-1H-inden-2-amine to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 4-chloroindanone or 4-chloroindan-2-ol.

    Reduction: Formation of 4-chloro-2,3-dihydro-1H-inden-2-amine.

    Substitution: Formation of various substituted indan derivatives.

Scientific Research Applications

4-Chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
  • 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
  • ®-4-Chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride

Uniqueness

4-Chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-6-4-7(11)5-8(6)9;/h1-3,7H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXQZBLKTJXIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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